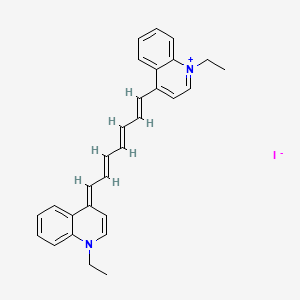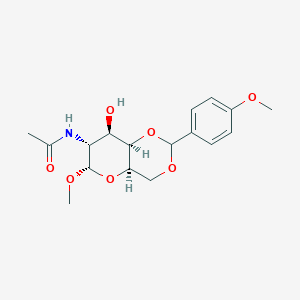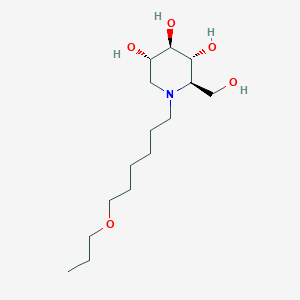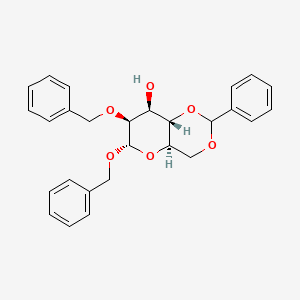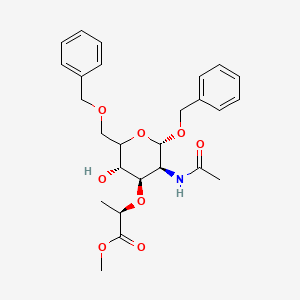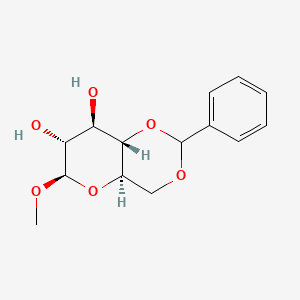
Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside is a complex organic compound known for its unique structural features. This compound belongs to the class of hexahydropyrano[3,2-d][1,3]dioxines, which are characterized by a fused ring system containing oxygen atoms. The presence of methoxy and phenyl groups adds to its chemical diversity and potential reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside is used as a building block for the synthesis of complex carbohydrates. Its protected glucopyranoside structure makes it valuable in the study of carbohydrate chemistry .
Biology and Medicine
The compound’s unique structure and reactivity make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological molecules can provide insights into new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialized chemicals and materials. Its reactivity and functional groups make it suitable for creating complex organic molecules used in various applications.
Wirkmechanismus
Target of Action
Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars . It has been tested for in vitro antibacterial activity .
Mode of Action
The compound is a benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
The compound is widely employed in the biomedical sector, exhibiting substantial prospects in studying formidable diseases like cancer and diabetes . It can be used in the modification of complex carbohydrates .
Pharmacokinetics
Its solubility in water, acetone, benzene, and ethyl ether suggests that it may have good bioavailability.
Result of Action
It has been tested for in vitro antibacterial activity , suggesting it may have potential antimicrobial effects.
Action Environment
The compound is sensitive to storage conditions. It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These environmental factors can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside typically involves multi-step organic reactions. One common approach is the protection of glucopyranosides, where β-phenylthio and 4,6-benzylidene groups are used as protecting groups . The reaction conditions often require inert atmospheres and controlled temperatures to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol: This compound has similar structural features but includes a phenylthio group instead of a methoxy group.
(4AR,7R,8R,8AS)-8-Hydroxy-2,2,7-trimethyltetrahydropyrano[3,2-d][1,3]dioxin-6(7H)-one: Another related compound with different substituents that influence its reactivity and applications.
Uniqueness
The uniqueness of Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside lies in its specific combination of functional groups and stereochemistry
Eigenschaften
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-ZZOOZXLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

